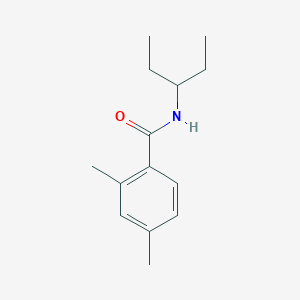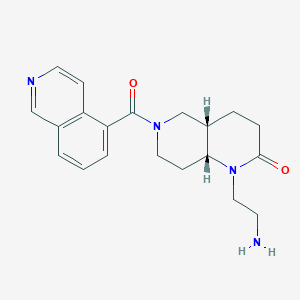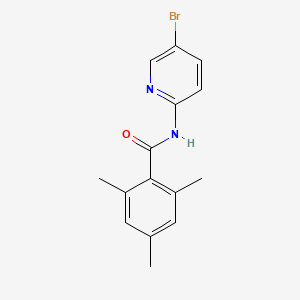
N-(1-ethylpropyl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-2,4-dimethylbenzamide, also known as DEET, is a colorless, oily liquid that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 as a means to protect soldiers from insect-borne diseases. Since then, DEET has become one of the most widely used insect repellents in the world.
作用機序
The mechanism of action of N-(1-ethylpropyl)-2,4-dimethylbenzamide is not fully understood. However, it is believed that N-(1-ethylpropyl)-2,4-dimethylbenzamide works by disrupting the insects' olfactory receptors, which are responsible for detecting human scent. N-(1-ethylpropyl)-2,4-dimethylbenzamide may also interfere with the insects' ability to detect carbon dioxide, which is another signal that humans emit.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-2,4-dimethylbenzamide has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. N-(1-ethylpropyl)-2,4-dimethylbenzamide has also been shown to have some systemic effects, including the ability to cross the blood-brain barrier and affect neurotransmitter levels in the brain.
実験室実験の利点と制限
N-(1-ethylpropyl)-2,4-dimethylbenzamide is a widely used insect repellent, and its effectiveness has been extensively studied in laboratory experiments. N-(1-ethylpropyl)-2,4-dimethylbenzamide is relatively easy to use and can be applied to skin or clothing. However, N-(1-ethylpropyl)-2,4-dimethylbenzamide can be difficult to work with in laboratory settings due to its oily nature and potential for skin irritation.
将来の方向性
There are several areas of research that could be explored in the future related to N-(1-ethylpropyl)-2,4-dimethylbenzamide. Some of these include:
1. Developing new formulations of N-(1-ethylpropyl)-2,4-dimethylbenzamide that are more effective and less irritating to the skin.
2. Studying the long-term effects of N-(1-ethylpropyl)-2,4-dimethylbenzamide exposure on human health.
3. Investigating the potential for N-(1-ethylpropyl)-2,4-dimethylbenzamide to be used as a treatment for insect-borne diseases.
4. Exploring the use of N-(1-ethylpropyl)-2,4-dimethylbenzamide in combination with other insect repellents to increase effectiveness.
5. Developing new methods for synthesizing N-(1-ethylpropyl)-2,4-dimethylbenzamide that are more efficient and environmentally friendly.
In conclusion, N-(1-ethylpropyl)-2,4-dimethylbenzamide, or N-(1-ethylpropyl)-2,4-dimethylbenzamide, is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there is still much to learn about the mechanism of action and long-term effects of N-(1-ethylpropyl)-2,4-dimethylbenzamide exposure, it remains an important tool in the fight against insect-borne diseases.
合成法
N-(1-ethylpropyl)-2,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then further reacted with propylamine to produce N-(1-ethylpropyl)-2,4-dimethylbenzamide. The synthesis of N-(1-ethylpropyl)-2,4-dimethylbenzamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(1-ethylpropyl)-2,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. N-(1-ethylpropyl)-2,4-dimethylbenzamide works by blocking the insects' ability to detect human scent, making it difficult for them to locate and bite their human host.
特性
IUPAC Name |
2,4-dimethyl-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAAJUKGQSXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-2,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)

![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)